An In-depth Technical Guide to 5-Cyano-2-fluoro-3-picoline: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Cyano-2-fluoro-3-picoline: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyano-2-fluoro-3-picoline, also known as 6-fluoro-5-methylnicotinonitrile, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential as a building block in the development of novel therapeutic agents. The document includes detailed tables of its physicochemical data, hypothetical experimental protocols for its synthesis and biological evaluation, and diagrams to illustrate relevant chemical and biological pathways.
Core Properties and Characteristics
5-Cyano-2-fluoro-3-picoline is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a cyano group at the 5-position, a fluorine atom at the 2-position, and a methyl group (picoline) at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Cyano-2-fluoro-3-picoline is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | |
| Molecular Weight | 136.13 g/mol | |
| CAS Number | 261625-67-6 | [1] |
| Appearance | Solid | |
| Boiling Point | 255 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 108 °C | [1] |
| PSA | 36.7 | [1] |
| XLogP3 | 1.4 | [1] |
| Refractive Index | 1.506 | [1] |
| Vapor Pressure | 0.0165 mmHg at 25°C | [1] |
Table 1: Physicochemical Properties of 5-Cyano-2-fluoro-3-picoline.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the cyano and fluoro groups.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms, with the carbon of the cyano group appearing at a characteristic downfield shift.
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IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-F, C-H, and aromatic C=C and C=N stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF.
Synthesis and Experimental Protocols
A specific, detailed synthesis protocol for 5-Cyano-2-fluoro-3-picoline is not explicitly described in the available literature. However, based on established methods for the synthesis of related fluorinated and cyanated pyridines, a plausible multi-step synthetic route can be proposed.
Proposed Synthetic Pathway
A potential synthetic route could involve the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a starting material like a suitably substituted dihalopicoline could undergo nucleophilic aromatic substitution to introduce the cyano group, followed by a halogen exchange reaction (e.g., Halex reaction) to introduce the fluorine atom. Alternatively, a fluorinated picoline precursor could be subjected to cyanation.
A logical workflow for a potential synthesis is depicted in the following diagram:
Hypothetical Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling
Given the prevalence of aryl-pyridine moieties in drug candidates, a common subsequent reaction involving a precursor to the target molecule would be a Suzuki-Miyaura cross-coupling. The following is a detailed protocol for such a reaction using a related fluoropyridine boronic acid, which can be adapted for derivatives of 5-Cyano-2-fluoro-3-picoline.[2]
Objective: To synthesize a 2-arylpyridine derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
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2-Fluoropyridine-3-boronic acid (or a boronic acid derivative of 5-Cyano-2-fluoro-3-picoline)
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane and water mixture)
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Microwave synthesis vial
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Stir bar
Procedure:
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To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the fluoropyridine boronic acid derivative (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
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Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.2 M.
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Seal the vial tightly with a cap.
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Place the vial into the cavity of a microwave reactor.
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Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.[2]
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After the reaction is complete, allow the vial to cool to room temperature.
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Dilute the reaction mixture with ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Potential Applications in Drug Development
Substituted cyanopyridines are a well-established class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyano group can act as a hydrogen bond acceptor and contribute to the molecule's polarity, while the fluorinated picoline moiety can influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Kinase Inhibition
Many cyanopyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3] The cyanopyridine core can serve as a scaffold to which different substituents can be attached to achieve specific binding to the ATP-binding pocket of a target kinase. The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
A simplified representation of a kinase inhibition signaling pathway is shown below:
